2,7-ナフチリジン-1-アミン

概要

説明

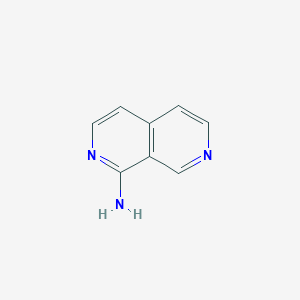

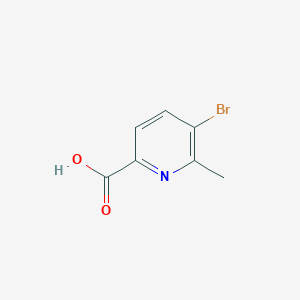

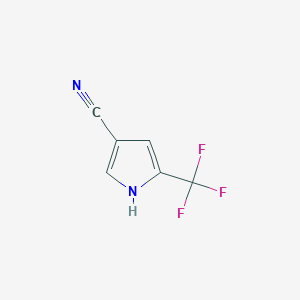

2,7-Naphthyridin-1-amine is a heterocyclic organic compound . It is a part of the naphthyridine family, which has emerged as an important class of heterocyclic compounds due to their diverse biological activities and photochemical properties .

Synthesis Analysis

The synthesis of 1,8-naphthyridines, which are related to 2,7-Naphthyridin-1-amine, has been achieved through various methods. These include multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo .

Molecular Structure Analysis

The molecular structure of 2,7-Naphthyridin-1-amine is based on a naphthyridine core, which is a bicyclic compound consisting of two fused pyridine rings .

Physical And Chemical Properties Analysis

2,7-Naphthyridin-1-amine has a molecular weight of 145.16 . It has a density of 1.293g/cm3 and a boiling point of 363.672ºC at 760 mmHg . The compound is typically stored at room temperature and is available in powder form .

科学的研究の応用

キナーゼ阻害剤

“2,7-ナフチリジン-1-アミン”を含む2,7-ナフチリドン骨格は、MET阻害剤の新しいリード構造として提案されています . 一連の8-アミノ置換2-フェニル-2,7-ナフチリジン-1 (2 H )-オン誘導体を設計および合成した結果、c-KitおよびVEGFR-2キナーゼ阻害剤の新しいリードが発見されました . たとえば、化合物9kは、8.5 nMのIC 50値で優れたc-Kit阻害活性を示しました .

抗癌特性

“2,7-ナフチリジン-1-アミン”の誘導体は、癌研究の分野で可能性を示しています。 それらは癌細胞の増殖を阻害することが判明しており、新しい抗癌剤の開発のための有望な研究分野となっています .

製薬用途

“2,7-ナフチリジン-1-アミン”を含むナフチリジンは、医薬品に使用される普遍的な構成ブロックです . それらは共役π系と共面剛性を持ち、非常に価値のある構成ブロックとなっています .

農薬用途

ナフチリジンは農薬にも使用されています . それらのユニークな生物学的または物理的特性は、それらを窒素含有ヘテロ環化合物の重要なクラスにしています .

材料科学

このクラスのヘテロ環は、発光ダイオード、色素増感型太陽電池、分子センサー、または自己組織化ホスト-ゲストシステムの構成要素として使用されています . 材料科学における幅広い適用範囲により、それらの合成方法の開発に対する関心が大きくなっています .

環境に優しい合成

“2,7-ナフチリジン-1-アミン”を含む1,8-ナフチリジンの合成のための、より環境に優しく、安全で、原子効率の高いアプローチを開発しようとする試みがなされています . これは、化学コミュニティにおけるグリーンケミストリーと持続可能な慣行へのより広範な傾向の一部です .

Safety and Hazards

作用機序

Target of Action

The primary target of 2,7-Naphthyridin-1-amine is tubulin , a protein that is crucial for the formation of the mitotic spindle during cell division . The compound interacts with tubulin, inhibiting its ability to polymerize or depolymerize . This interaction disrupts the formation of the mitotic spindle, leading to a cascade of events that trigger apoptosis, or programmed cell death .

Mode of Action

2,7-Naphthyridin-1-amine interacts with its target, tubulin, through hydrogen bonding . This interaction inhibits the normal function of tubulin, preventing it from forming a fully operational mitotic spindle . As a result, the cell cannot properly divide, leading to apoptosis .

Biochemical Pathways

The primary biochemical pathway affected by 2,7-Naphthyridin-1-amine is the mitotic pathway . By inhibiting the function of tubulin, the compound disrupts the formation of the mitotic spindle, a structure that is essential for cell division . This disruption triggers a cascade of events, including phosphorylation and caspase-dependent events, that ultimately lead to apoptosis .

Pharmacokinetics

The compound is predicted to havehigh GI absorption and is considered to be BBB permeant . It is also predicted to be a CYP1A2 inhibitor . These properties suggest that the compound may have good bioavailability, although further studies are needed to confirm this.

Result of Action

The primary result of the action of 2,7-Naphthyridin-1-amine is the induction of apoptosis in cells . By disrupting the formation of the mitotic spindle, the compound prevents cells from dividing properly. This leads to a cascade of events that ultimately result in programmed cell death . This property makes 2,7-Naphthyridin-1-amine a potential candidate for use as an antitumor agent .

生化学分析

Biochemical Properties

2,7-Naphthyridin-1-amine plays a significant role in biochemical reactions, particularly in the inhibition of kinases such as c-Kit and VEGFR-2. These kinases are crucial for cell signaling pathways that regulate cell growth, differentiation, and survival. The compound interacts with these enzymes by binding to their active sites, thereby inhibiting their activity. This interaction is primarily through hydrogen bonding and hydrophobic interactions, which stabilize the compound within the enzyme’s active site .

Cellular Effects

2,7-Naphthyridin-1-amine has been shown to exert various effects on different cell types. In cancer cells, it inhibits cell proliferation by blocking the activity of kinases involved in cell cycle regulation. This leads to cell cycle arrest and apoptosis. Additionally, 2,7-Naphthyridin-1-amine affects cell signaling pathways, such as the MAPK/ERK pathway, which is crucial for cell growth and survival. By inhibiting these pathways, the compound can reduce cell viability and induce cell death .

Molecular Mechanism

The molecular mechanism of 2,7-Naphthyridin-1-amine involves its binding to the active sites of target kinases, such as c-Kit and VEGFR-2. This binding inhibits the phosphorylation of downstream signaling molecules, thereby blocking the signaling pathways that promote cell growth and survival. The compound also affects gene expression by modulating the activity of transcription factors involved in cell cycle regulation and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,7-Naphthyridin-1-amine have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can decrease over prolonged periods due to degradation. Long-term studies have shown that continuous exposure to 2,7-Naphthyridin-1-amine can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of 2,7-Naphthyridin-1-amine vary with different dosages in animal models. At low doses, the compound effectively inhibits tumor growth without causing significant toxicity. At higher doses, it can induce adverse effects such as weight loss, liver toxicity, and hematological abnormalities. These findings suggest that there is a threshold dose above which the compound’s toxicity outweighs its therapeutic benefits .

Metabolic Pathways

2,7-Naphthyridin-1-amine is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions. These reactions involve the action of enzymes such as cytochrome P450, which oxidize the compound, and transferases, which conjugate it with glucuronic acid or sulfate. The metabolites are then excreted through the urine. The compound’s metabolism can affect its bioavailability and efficacy, as well as its potential for drug-drug interactions .

Transport and Distribution

Within cells, 2,7-Naphthyridin-1-amine is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transporters such as P-glycoprotein, which can affect its intracellular concentration and distribution. The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys, where it exerts its effects .

Subcellular Localization

2,7-Naphthyridin-1-amine is primarily localized in the cytoplasm, where it interacts with its target kinases. It can also be found in the nucleus, where it may affect gene expression by modulating the activity of transcription factors. The compound’s subcellular localization is influenced by its chemical properties, such as its lipophilicity and ability to cross cellular membranes .

特性

IUPAC Name |

2,7-naphthyridin-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3/c9-8-7-5-10-3-1-6(7)2-4-11-8/h1-5H,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLEZIMBNRWWQJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC2=C1C=CN=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30512282 | |

| Record name | 2,7-Naphthyridin-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30512282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

27225-00-9 | |

| Record name | 2,7-Naphthyridin-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30512282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,7-naphthyridin-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl imidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B1354972.png)

![3-(2'-DEOXY-beta-D-2-RIBOFURANOSYL)PYRIDO[2,3-D]PYRIMIDINE-2,7(8H)-DIONE](/img/structure/B1354992.png)

![4-[1,3]Dioxolan-2-yl-hexan-1-ol](/img/structure/B1354994.png)